molecular formula C17H23ClN4O2 B2689556 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide CAS No. 894023-70-2

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide

Cat. No.: B2689556
CAS No.: 894023-70-2
M. Wt: 350.85
InChI Key: JCSNIEWNNVWTSS-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a pyrrolidinone ring, and a piperazine moiety

Scientific Research Applications

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biochemistry: It is used as a tool compound to study biochemical pathways and mechanisms.

    Industrial Chemistry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a strong base.

    Formation of the Piperazine Moiety: The piperazine ring is formed by reacting an appropriate diamine with an alkyl halide under basic conditions.

    Coupling Reactions: The final step involves coupling the previously synthesized intermediates to form the target compound. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds share the chlorophenyl group and carboxamide functionality but differ in the heterocyclic ring structure.

    1,3,4-Oxadiazoles: These compounds have a similar heterocyclic ring but lack the piperazine moiety.

    Indole Derivatives: These compounds have a similar aromatic structure but differ in the functional groups attached.

Uniqueness

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide is unique due to its combination of a chlorophenyl group, a pyrrolidinone ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN4O2/c1-2-20-7-9-21(10-8-20)17(24)19-14-11-16(23)22(12-14)15-5-3-13(18)4-6-15/h3-6,14H,2,7-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSNIEWNNVWTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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